(Z)-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile
Description
This compound belongs to the pyrazoline family, characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms. Its structure includes a (Z)-configured 4-(dimethylamino)benzylidene group at position 4, a methyl group at position 3, a 5-oxo moiety, and a propanenitrile side chain. Pyrazolines are widely studied for diverse pharmacological activities, including CNS modulation, anti-inflammatory, and anticancer effects , suggesting this compound could have similar applications.
Properties
IUPAC Name |
3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-15(16(21)20(18-12)10-4-9-17)11-13-5-7-14(8-6-13)19(2)3/h5-8,11H,4,10H2,1-3H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYYFCXHTHNHFW-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for screening in various biological assays to identify potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In the field of medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (Z)-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include pyrazoline derivatives with variations in substituents. A notable example is 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile (), which shares the propanenitrile group but differs in substituents (benzaldehyde vs. dimethylamino-benzylidene). Comparative data are summarized below:
The nitrile group’s IR peak (~2220 cm⁻¹) is consistent across both compounds, confirming its stability under synthesis conditions.
Computational and Crystallographic Insights
- Structural Analysis : Crystallographic software (e.g., SHELXL and ORTEP-3 ) (Evidences 1, 5) can visualize bond lengths and angles, though specific data for the target compound are unavailable in the provided evidence.
Biological Activity
(Z)-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile is a novel compound with potential therapeutic applications. This article reviews its biological activity, including cytotoxicity, anti-inflammatory properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrazole ring that is known for its diverse biological activities. The presence of the dimethylamino group enhances its pharmacological profile, potentially increasing solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O |
| Molecular Weight | 312.38 g/mol |
| CAS Number | 66949-12-0 |
| LogP | 2.53 |
| Melting Point | Not Available |
Cytotoxicity
Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in tumor cells, often measured by IC50 values in the nanomolar range. In one study, a related compound demonstrated an IC50 of 34 nM against human T-lymphocyte cell lines .
Table 1: Cytotoxicity Data of Related Pyrazole Compounds
| Compound Name | IC50 (nM) | Cell Line |
|---|---|---|
| 3,5-Bis(benzylidene)-1-phosphono-4-piperidone | 34 | Molt 4/C8 |
| (Z)-3-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-pyrazole | TBD | TBD |
Anti-inflammatory Effects
Compounds similar to this compound have been shown to modulate inflammatory pathways. For example, some derivatives reduce leukocyte activation and inhibit pro-inflammatory signaling pathways, indicating potential use in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound Name | Mechanism of Action | Effectiveness |
|---|---|---|
| LA1 | Integrin activation | High |
| (Z)-3-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-pyrazole | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : Similar pyrazole derivatives have been documented to trigger apoptotic pathways in cancer cells.
- Inhibition of Cellular Respiration : Some compounds in this class have shown the ability to disrupt mitochondrial function, leading to cell death.
- Anti-inflammatory Pathways : The modulation of integrin-mediated signaling suggests a role in reducing inflammation.
Case Studies
A notable study examined the effects of a structurally related compound on melanoma progression in mice. The results indicated that treatment with the compound significantly reduced tumor size compared to control groups . This highlights the potential for this compound as a therapeutic agent in oncology.
Q & A
Basic Research Questions
How can researchers optimize the synthesis of (Z)-3-(4-(4-(dimethylamino)benzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile?
Methodological Answer:
- Reaction Conditions: Use anhydrous solvents (e.g., ethanol, acetonitrile) and controlled temperatures (reflux at 80–100°C) to minimize side reactions. Catalysts like trifluoroacetic acid (TFA) or morpholine derivatives enhance selectivity .
- Purification: Employ flash chromatography with gradients of cyclohexane/ethyl acetate (0–35%) to isolate the compound, achieving >88% purity .
- Validation: Confirm reaction progress via TLC and HPLC, with NMR (¹H and ¹³C) for structural verification .
What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in CDCl₃ or DMSO-d₆ confirm stereochemistry (Z-configuration) and functional groups (e.g., nitrile at ~2228 cm⁻¹ in IR) .
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry (HRMS-EI): Verify molecular weight (e.g., [M]+ at m/z 224.0805) .
How does solvent choice impact the compound’s stability and solubility?
Methodological Answer:
- Stability: Avoid protic solvents (e.g., water) to prevent hydrolysis of the nitrile group. Use DMSO or DMF for long-term storage .
- Solubility: The compound is soluble in polar aprotic solvents (e.g., acetonitrile) but insoluble in hexane. Solubility profiles are critical for biological assays .
Advanced Research Questions
What reaction mechanisms govern the compound’s reactivity in cross-coupling or cycloaddition reactions?
Methodological Answer:
- Cycloaddition: The pyrazole ring participates in 1,3-dipolar cycloaddition with azides under Cu(I) catalysis. Monitor regioselectivity via DFT calculations .
- Nitrile Reactivity: The nitrile group can undergo nucleophilic addition with hydrazines to form amidrazones, requiring pH control (6–7) to avoid side products .
How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., HeLa for cytotoxicity) and MIC protocols (CLSI guidelines) for antimicrobial tests .
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., dimethylamino vs. methoxy groups) on bioactivity using molecular docking (AutoDock Vina) .
What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding to cyclooxygenase-2 (COX-2) or β-lactamase using PDB structures (e.g., 1CX2). Optimize force fields (AMBER) for pyrazole-thiazolidinone hybrids .
- ADMET Prediction: Use SwissADME to evaluate bioavailability (%F >50) and CYP450 inhibition risks .
How can the compound’s photophysical properties be exploited for imaging or sensing applications?
Methodological Answer:
- Fluorescence Studies: Measure emission spectra (λex = 350 nm) in varying solvents. The dimethylamino group enhances Stokes shifts (~100 nm) due to intramolecular charge transfer .
- Sensor Design: Functionalize the nitrile group with thiol-reactive probes (e.g., maleimide) for cysteine detection in proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
